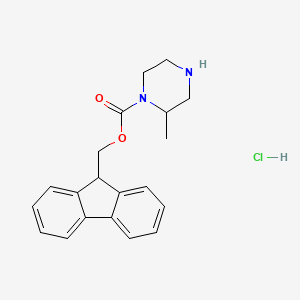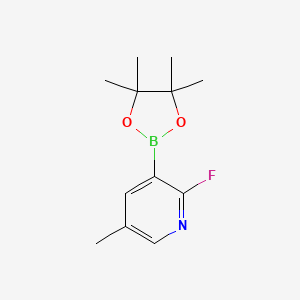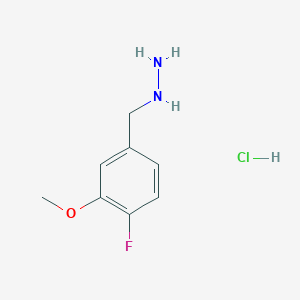
N-(3-Methylbenzyl)-4-(phenethyloxy)aniline
Overview
Description
N-(3-Methylbenzyl)-4-(phenethyloxy)aniline, also known as NMPEA, is an aniline derivative of the aromatic compound benzene. It is an organic compound which is an important building block for the synthesis of various compounds, such as drugs, dyes, and other materials. NMPEA is a versatile compound with a wide range of applications in scientific research, including its use as a reaction medium and as a reagent in organic synthesis.
Scientific Research Applications
Synthesis and Material Applications
- Schiff bases and their derivatives, closely related to the chemical structure , have been synthesized for applications in creating polymeric films with fluorescent properties. These films exhibit photochromic mechanisms and are studied for their excited state intramolecular proton-transfer processes, indicating potential uses in materials science and sensor technologies (Buruianǎ et al., 2005).
Photochemical Behavior
- The photochemical behavior of similar compounds, such as trans-4-(N-arylamino)stilbene, depends on the substituent in the N-aryl group, leading to the formation of twisted intramolecular charge transfer states. This property is essential for developing optical materials and studying molecular electronics (Yang et al., 2004).
Crystallography and Structural Analysis
- Research on N-benzylideneanilines reveals dynamic disorder in crystal structures through conformational changes, which is vital for understanding material properties at the molecular level (Harada et al., 2004).
Chemosensors for Cyanide Detection
- Certain derivatives of anilines have been synthesized and studied as chromogenic chemosensors for cyanide, demonstrating high selectivity. This application is crucial for environmental monitoring and safety protocols (Heying et al., 2015).
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-18-6-5-9-20(16-18)17-23-21-10-12-22(13-11-21)24-15-14-19-7-3-2-4-8-19/h2-13,16,23H,14-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLBZHNWAKUELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbenzyl)-4-(phenethyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



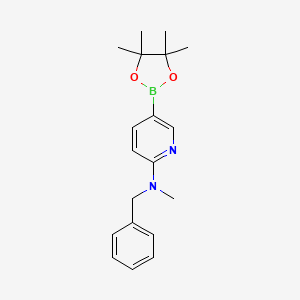

![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)
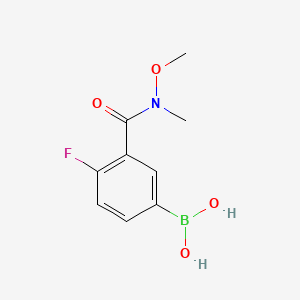

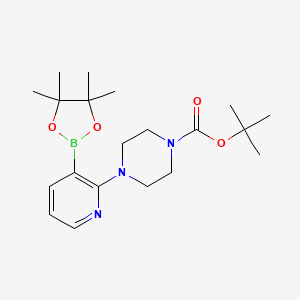
methanone hydrochloride](/img/structure/B1437259.png)


![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)
